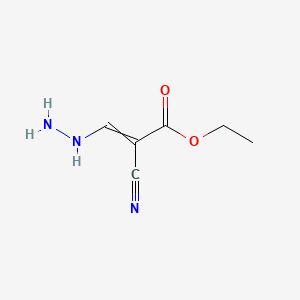
Ethyl 2-cyano-3-hydrazinoacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-3-hydrazinoacrylate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group (-CN) and a hydrazino group (-NHNH2) attached to an acrylate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-3-hydrazinoacrylate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with hydrazine hydrate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions in ethanol, yielding the desired product after a few hours .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-cyano-3-hydrazinoacrylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazino group under mild conditions.
Major Products: The major products formed from these reactions include various hydrazones, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-3-hydrazinoacrylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2-cyano-3-hydrazinoacrylate involves its ability to act as a nucleophile due to the presence of the hydrazino group. This allows it to participate in various condensation and substitution reactions. The cyano group also contributes to its reactivity by stabilizing intermediates formed during these reactions .
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting their activity. This makes it a candidate for drug development targeting specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-cyano-3-phenylacrylate: Similar in structure but with a phenyl group instead of a hydrazino group.
Cyanoacetohydrazide: Contains a cyano group and a hydrazide group, used in the synthesis of heterocyclic compounds.
Uniqueness: Ethyl 2-cyano-3-hydrazinoacrylate is unique due to the presence of both cyano and hydrazino groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its analogs .
Eigenschaften
CAS-Nummer |
52632-26-5 |
|---|---|
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
ethyl (E)-2-cyano-3-hydrazinylprop-2-enoate |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)5(3-7)4-9-8/h4,9H,2,8H2,1H3/b5-4+ |
InChI-Schlüssel |
LRXLKHUITSXGHG-SNAWJCMRSA-N |
SMILES |
CCOC(=O)C(=CNN)C#N |
Isomerische SMILES |
CCOC(=O)/C(=C/NN)/C#N |
Kanonische SMILES |
CCOC(=O)C(=CNN)C#N |
Key on ui other cas no. |
52632-26-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















